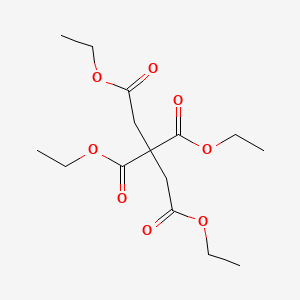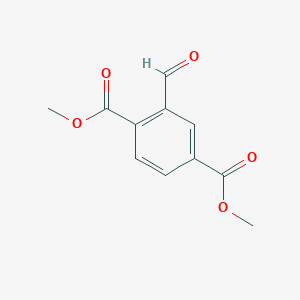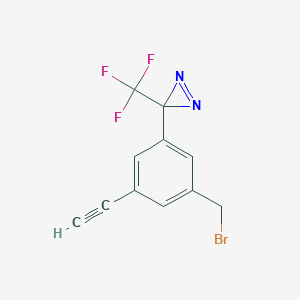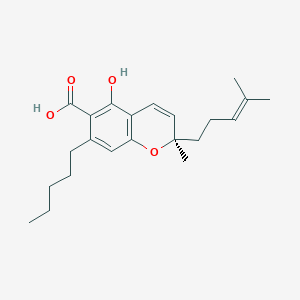
Dimethyl 5-((3-(2-furyl)-2-propenoyl)amino)isophthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 5-((3-(2-furyl)-2-propenoyl)amino)isophthalate is an organic compound that belongs to the class of isophthalate derivatives. This compound features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, attached to an isophthalate core. The presence of the furan ring imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5-((3-(2-furyl)-2-propenoyl)amino)isophthalate typically involves the condensation of 5-aminoisophthalic acid dimethyl ester with 3-(2-furyl)acryloyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 5-((3-(2-furyl)-2-propenoyl)amino)isophthalate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The carbonyl group in the propenoyl moiety can be reduced to form the corresponding alcohol.
Substitution: The amino group in the isophthalate core can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted isophthalate derivatives.
Applications De Recherche Scientifique
Dimethyl 5-((3-(2-furyl)-2-propenoyl)amino)isophthalate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Dimethyl 5-((3-(2-furyl)-2-propenoyl)amino)isophthalate involves its interaction with specific molecular targets and pathways. The furan ring can participate in π-π stacking interactions with aromatic residues in proteins, while the propenoyl moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl 5-((3-(2-furyl)-2-propenoyl)amino)terephthalate
- Dimethyl 5-((3-(2-furyl)-2-propenoyl)amino)benzoate
- Dimethyl 5-((3-(2-furyl)-2-propenoyl)amino)phthalate
Uniqueness
Dimethyl 5-((3-(2-furyl)-2-propenoyl)amino)isophthalate is unique due to its specific structural features, such as the presence of both the furan ring and the isophthalate core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C17H15NO6 |
|---|---|
Poids moléculaire |
329.30 g/mol |
Nom IUPAC |
dimethyl 5-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C17H15NO6/c1-22-16(20)11-8-12(17(21)23-2)10-13(9-11)18-15(19)6-5-14-4-3-7-24-14/h3-10H,1-2H3,(H,18,19)/b6-5+ |
Clé InChI |
AIGVWEHBJKTPPL-AATRIKPKSA-N |
SMILES isomérique |
COC(=O)C1=CC(=CC(=C1)NC(=O)/C=C/C2=CC=CO2)C(=O)OC |
SMILES canonique |
COC(=O)C1=CC(=CC(=C1)NC(=O)C=CC2=CC=CO2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![(2S)-2-[(chloroacetyl)amino]butanedioic acid](/img/structure/B11942185.png)



![Cannabinol (CBN) D3; Cannabinol-D3; 6,6,9-Trimethyl-3-(5,5,5-trideuteriopentyl)benzo[c]chromen-1-ol; Cannabinol (CBN) (Methyl-D3); Cannabinol (CBN) D3](/img/structure/B11942207.png)
![Cyclohexanone, 2-[(trimethylsilyl)oxy]-](/img/structure/B11942217.png)
